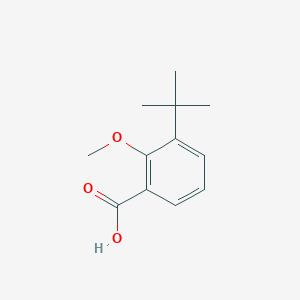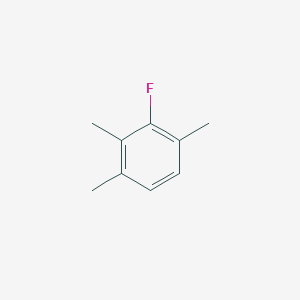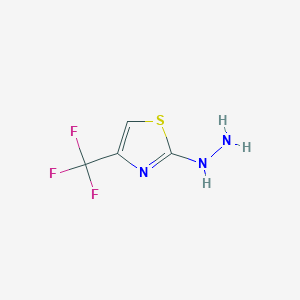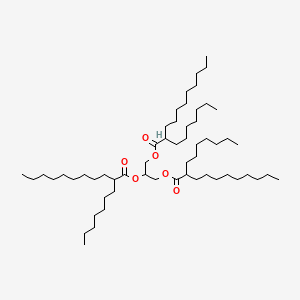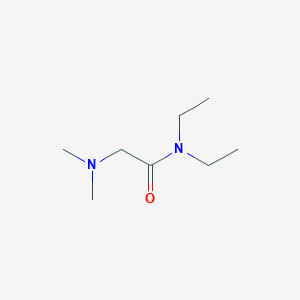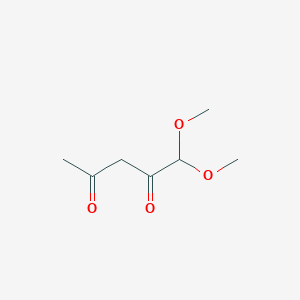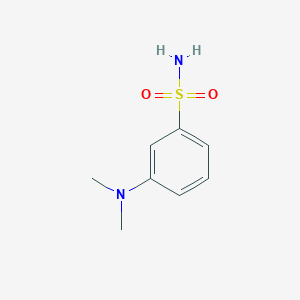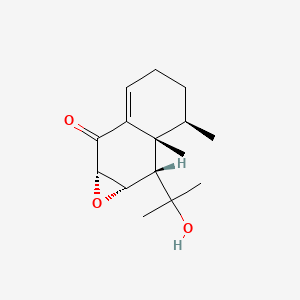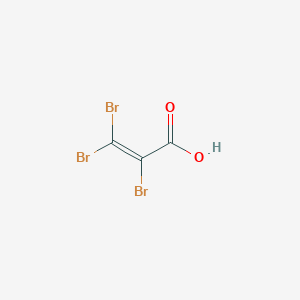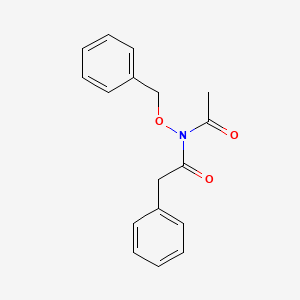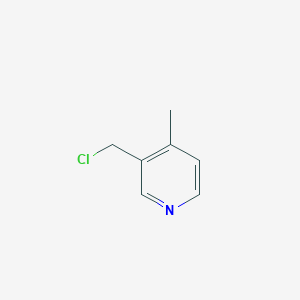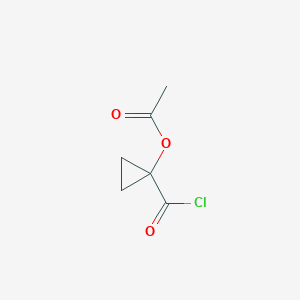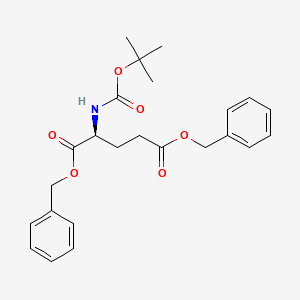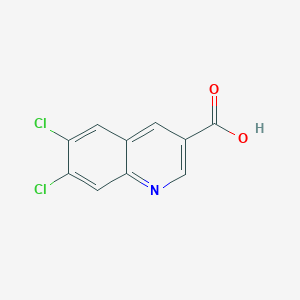
6,7-Dichloroquinoline-3-carboxylic acid
Vue d'ensemble
Description
6,7-Dichloroquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 948294-42-6 . It has a molecular weight of 242.06 and a molecular formula of C10H5Cl2NO2 .
Molecular Structure Analysis
The InChI code for 6,7-Dichloroquinoline-3-carboxylic acid is 1S/C10H5Cl2NO2/c11-7-2-5-1-6 (10 (14)15)4-13-9 (5)3-8 (7)12/h1-4H, (H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6,7-Dichloroquinoline-3-carboxylic acid is a solid substance . It has a melting point of over 280°C .Applications De Recherche Scientifique
Antibacterial Properties
Research has shown that derivatives of quinoline carboxylic acids, including 6,7-Dichloroquinoline-3-carboxylic acid, exhibit significant antibacterial properties. For example, a study by Koga et al. (1980) discusses the synthesis and antibacterial activity of various 6,7- and 7,8-disubstituted quinoline carboxylic acids, highlighting their effectiveness against Gram-positive and Gram-negative bacteria (Koga et al., 1980). Additionally, Al-Hiari et al. (2007) investigated the antibacterial properties of 8-nitrofluoroquinolone derivatives, including a focus on derivatives of 6,7-Dichloroquinoline-3-carboxylic acid, finding promising activity against various bacterial strains (Al-Hiari et al., 2007).
Antimicrobial and Antifungal Applications
Patel and Patel (2010) synthesized and evaluated the antimicrobial and antifungal properties of fluoroquinolone-based thiazolidinones derived from 6,7-Dichloroquinoline-3-carboxylic acid. Their research highlights the compound's potential in treating microbial and fungal infections (Patel & Patel, 2010).
Photolabile Protecting Groups in Biological Studies
Research by Fedoryak and Dore (2002) introduced a photolabile protecting group for carboxylic acids based on a brominated hydroxyquinoline, which could potentially include 6,7-Dichloroquinoline-3-carboxylic acid derivatives. This group has enhanced sensitivity to multiphoton-induced photolysis, making it useful for in vivo biological studies (Fedoryak & Dore, 2002).
Novel Synthesis Methods and Chemical Rearrangements
Ashok et al. (1993) described a novel rearrangement of arylisoxazolones leading to the synthesis of dichloroquinoline carbaldehydes, which could involve compounds related to 6,7-Dichloroquinoline-3-carboxylic acid. This research contributes to the understanding of synthesis pathways and chemical behavior of such compounds (Ashok et al., 1993).
Antitumor Applications
A study by Gao et al. (2015) demonstrated the synthesis and testing of an isoquinoline-3-carboxylic acid-based compound for anti-tumor activity. Though it specifically addresses isoquinoline-3-carboxylic acid, this study opens up possibilities for similar investigations using 6,7-Dichloroquinoline-3-carboxylic acid (Gao et al., 2015).
Propriétés
IUPAC Name |
6,7-dichloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)3-8(7)12/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIQAMKOZUQRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589116 | |
| Record name | 6,7-Dichloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloroquinoline-3-carboxylic acid | |
CAS RN |
948294-42-6 | |
| Record name | 6,7-Dichloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)
